molecular formula C17H23FN4O2S B4774208 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine

Cat. No.: B4774208
M. Wt: 366.5 g/mol
InChI Key: WZNPUYCFHQMUPS-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine is a synthetic organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Derivative Formation: The sulfonylated pyrazole is reacted with 2-fluorobenzyl chloride in the presence of a base to form the final piperazine derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-chlorobenzyl)piperazine
  • 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-bromobenzyl)piperazine

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine can enhance its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
  • Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique properties of the fluorine atom, such as its ability to form strong hydrogen bonds and its electronegativity.

This compound’s unique structure, featuring a combination of pyrazole, sulfonyl, and piperazine moieties, makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O2S/c1-3-22-14(2)17(12-19-22)25(23,24)21-10-8-20(9-11-21)13-15-6-4-5-7-16(15)18/h4-7,12H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNPUYCFHQMUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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